molecular formula C21H22BrNO3 B5443631 methyl (Z)-3-(4-bromophenyl)-2-[(4-tert-butylbenzoyl)amino]prop-2-enoate

methyl (Z)-3-(4-bromophenyl)-2-[(4-tert-butylbenzoyl)amino]prop-2-enoate

Cat. No.: B5443631
M. Wt: 416.3 g/mol
InChI Key: VRIMIYKFACPNDF-AQTBWJFISA-N
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Description

Methyl (Z)-3-(4-bromophenyl)-2-[(4-tert-butylbenzoyl)amino]prop-2-enoate is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Properties

IUPAC Name

methyl (Z)-3-(4-bromophenyl)-2-[(4-tert-butylbenzoyl)amino]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrNO3/c1-21(2,3)16-9-7-15(8-10-16)19(24)23-18(20(25)26-4)13-14-5-11-17(22)12-6-14/h5-13H,1-4H3,(H,23,24)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIMIYKFACPNDF-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Br)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-3-(4-bromophenyl)-2-[(4-tert-butylbenzoyl)amino]prop-2-enoate typically involves the following steps:

    Formation of the enone structure: This can be achieved through an aldol condensation reaction between an appropriate aldehyde and ketone.

    Introduction of the bromophenyl group: This step may involve a bromination reaction using bromine or a brominating agent.

    Attachment of the tert-butylbenzoyl group: This can be done through an acylation reaction, such as the Friedel-Crafts acylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially at the enone moiety or the bromophenyl group.

    Reduction: Reduction reactions can target the carbonyl group or the double bond in the enone structure.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl (Z)-3-(4-bromophenyl)-2-[(4-tert-butylbenzoyl)amino]prop-2-enoate can have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if it is used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl (Z)-3-(4-chlorophenyl)-2-[(4-tert-butylbenzoyl)amino]prop-2-enoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl (Z)-3-(4-fluorophenyl)-2-[(4-tert-butylbenzoyl)amino]prop-2-enoate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in methyl (Z)-3-(4-bromophenyl)-2-[(4-tert-butylbenzoyl)amino]prop-2-enoate can influence its reactivity and interactions compared to its chloro- and fluoro- counterparts

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